![molecular formula C6H7BrN2O2S B2577365 Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate CAS No. 2113566-82-6](/img/structure/B2577365.png)
Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate
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Overview
Description
“Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate” is a chemical compound with the CAS Number: 2113566-82-6 . It has a molecular weight of 251.1 and its IUPAC name is methyl 3- (5-bromo-1,3,4-thiadiazol-2-yl)propanoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7BrN2O2S/c1-11-5(10)3-2-4-8-9-6(7)12-4/h2-3H2,1H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Antioxidant Activity
Compounds related to the thiazole ring have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anti-Inflammatory Activity
Thiazole derivatives have been reported to have anti-inflammatory properties . They could potentially be used in the treatment of diseases characterized by inflammation, such as arthritis or asthma.
Antimicrobial Activity
Thiazole derivatives have shown antimicrobial activity, making them potential candidates for the development of new antibiotics . For example, N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives have shown preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .
Antifungal Activity
Thiazole derivatives have also demonstrated antifungal properties . This suggests that they could be used in the treatment of fungal infections.
Antiviral Activity
Some thiazole derivatives have shown potential as antiviral drugs . For instance, compounds containing a thiazole ring have been used in the treatment of HIV .
Antitumor Activity
Thiazole derivatives have shown promise in the field of oncology . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of cancer cells . This makes them potential candidates for the development of new anticancer drugs.
Mechanism of Action
Target of Action
Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate is a derivative of thiadiazole . Thiadiazole derivatives have been widely studied in medicinal chemistry due to their versatile scaffold and mesoionic character, which allows them to cross cellular membranes and interact strongly with biological targets . .
Mode of Action
It is known that thiadiazole derivatives can interact strongly with biological targets due to their mesoionic character . This interaction can lead to a broad spectrum of biological activities.
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities , suggesting that they may affect multiple pathways.
Result of Action
Thiadiazole derivatives are known to exert a broad spectrum of biological activities , suggesting that they may have multiple effects at the molecular and cellular level.
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, and H335 . These correspond to potential hazards if the compound is ingested, comes into contact with skin, or if it’s inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Thiadiazole derivatives have shown significant therapeutic potential . They have been studied for their antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities . As such, “Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate” and similar compounds could be subjects of future research in these areas.
properties
IUPAC Name |
methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c1-11-5(10)3-2-4-8-9-6(7)12-4/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWMLBCNGKSCFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NN=C(S1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate |
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